molecular formula C9H14Cl2N6 B1458728 4-(1-Piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine dihydrochloride CAS No. 853680-94-1

4-(1-Piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine dihydrochloride

Cat. No. B1458728
M. Wt: 277.15 g/mol
InChI Key: BGWCQWVNLUSNFF-UHFFFAOYSA-N
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Description

“4-(1-Piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine dihydrochloride” is a chemical compound with the molecular formula C8H14Cl2N4 . It is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure of nucleotides in DNA and RNA .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been the focus of several studies . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction leads to the formation of protected piperazines, which can then be deprotected and selectively cyclized to form piperazinopyrrolidinones .


Molecular Structure Analysis

The molecular structure of “4-(1-Piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine dihydrochloride” consists of a pyrimidine ring attached to a piperazine ring . The InChI (International Chemical Identifier) for this compound is InChI=1S/C8H12N4.2ClH/c1-2-10-7-11-8 (1)12-5-3-9-4-6-12;;/h1-2,7,9H,3-6H2;2*1H .


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[3,4-d]pyrimidine derivatives are diverse and depend on the specific substituents present on the pyrimidine ring . For instance, the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions leads to the formation of 2-substituted chiral piperazines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(1-Piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine dihydrochloride” include a molecular weight of 237.13 g/mol . It has 3 hydrogen bond donors, 4 hydrogen bond acceptors, and 1 rotatable bond . Its exact mass and monoisotopic mass are both 236.0595519 g/mol . The topological polar surface area of the compound is 41 Ų .

Safety And Hazards

This compound may cause respiratory irritation, serious eye irritation, and skin irritation . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended when handling this compound .

Future Directions

The synthesis and study of pyrazolo[3,4-d]pyrimidine derivatives is a promising area of research, with potential applications in the development of new pharmaceuticals . Future research could focus on developing novel synthetic methods, studying the biological activity of these compounds, and optimizing their properties for specific applications .

properties

IUPAC Name

4-piperazin-1-yl-1H-pyrazolo[3,4-d]pyrimidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6.2ClH/c1-3-15(4-2-10-1)9-7-5-13-14-8(7)11-6-12-9;;/h5-6,10H,1-4H2,(H,11,12,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGWCQWVNLUSNFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=NC3=C2C=NN3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine dihydrochloride

Synthesis routes and methods

Procedure details

The 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester (600 mg, 1.97 mmol) was dissolved in 4 mL of 1,4-dioxane and treated with 10 mL of 4M HCl in 1,4-dioxane at room temperature. The solution was allowed to stir for two hours to afford a light-yellow suspension of product. The solvent was diluted with diethyl ether, stirred for ten minutes, and filtered. The pad of product was washed with diethyl ether and allowed to dry under a stream of nitrogen to give the 4-piperazin-1-yl-1H-pyrazolo[3,4-d]pyrimidine bis-hydrochloride salt as a light-yellow solid (539 mg, 99%). 1H NMR (D6O, 400 MHz) δ 8.59 (s, 1H), 8.42 (s, 1H), 4.29 (appt, J=5.6 Hz, 4H), 3.42 (appt, J=5.6 Hz, 4H). LCMS (APCI+) m/z 205 [M+H]+; Rt=0.34 min.
Quantity
4 mL
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solvent
Reaction Step One
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10 mL
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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